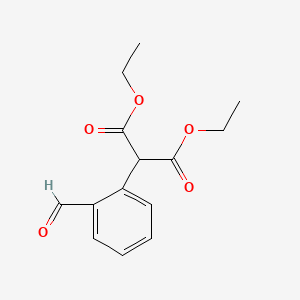![molecular formula C4H9BO3 B11924970 [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid CAS No. 916673-48-8](/img/structure/B11924970.png)
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a butenyl chain with a hydroxyl group at the fourth position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid typically involves the hydroboration of 4-hydroxybut-1-yne followed by oxidation. The reaction is carried out under mild conditions using a borane reagent such as borane-tetrahydrofuran complex. The hydroboration step is followed by oxidation using hydrogen peroxide in the presence of a base such as sodium hydroxide to yield the desired boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalyst and a suitable base such as potassium carbonate.
Major Products
Oxidation: 4-oxobut-1-en-1-ylboronic acid.
Reduction: 4-hydroxybutylboronic acid.
Substitution: Various substituted alkenes depending on the coupling partner.
Aplicaciones Científicas De Investigación
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of boron-containing drugs.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of [(1E)-4-Hydroxybut-1-en-1-yl]boronic acid involves its ability to form stable complexes with various organic and inorganic species. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boron-containing compounds.
Comparación Con Compuestos Similares
[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid can be compared with other boronic acids such as phenylboronic acid and pinacolborane. While phenylboronic acid is widely used in organic synthesis, this compound offers unique reactivity due to the presence of the hydroxyl group and the unsaturated butenyl chain. Pinacolborane, on the other hand, is often used as a reducing agent, whereas this compound is more versatile in its applications.
List of Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-Hydroxyphenylboronic acid
- 4-Vinylphenylboronic acid
Propiedades
Número CAS |
916673-48-8 |
|---|---|
Fórmula molecular |
C4H9BO3 |
Peso molecular |
115.93 g/mol |
Nombre IUPAC |
[(E)-4-hydroxybut-1-enyl]boronic acid |
InChI |
InChI=1S/C4H9BO3/c6-4-2-1-3-5(7)8/h1,3,6-8H,2,4H2/b3-1+ |
Clave InChI |
XSUJWDLJOMBWKI-HNQUOIGGSA-N |
SMILES isomérico |
B(/C=C/CCO)(O)O |
SMILES canónico |
B(C=CCCO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)


![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)








